molecular formula C16H29NO6 B13845891 [2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate

[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate

Cat. No.: B13845891
M. Wt: 331.40 g/mol
InChI Key: MZNFRQBTKFDYBZ-UHFFFAOYSA-N
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Description

[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including hydroxyl, carbonyl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate typically involves multi-step organic reactions. One common method involves the esterification of a hydroxyl-containing precursor with acetic anhydride under acidic conditions. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C16H29NO6

Molecular Weight

331.40 g/mol

IUPAC Name

[2-hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate

InChI

InChI=1S/C16H29NO6/c1-10(2)8-12(17-14(20)23-15(4,5)6)13(19)16(7,21)9-22-11(3)18/h10,12,21H,8-9H2,1-7H3,(H,17,20)

InChI Key

MZNFRQBTKFDYBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C(C)(COC(=O)C)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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